Doxorubicin-MVCP -

Doxorubicin-MVCP

Catalog Number: EVT-1534697
CAS Number:
Molecular Formula: C56H67N7O19
Molecular Weight: 1142.182
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Doxorubicin-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Doxorubicin-MVCP is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.
Source and Classification

Doxorubicin is classified as an anthracycline antibiotic derived from the bacterium Streptomyces peucetius. It is primarily used in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. The MVCP component refers to a specific modification or formulation that enhances the pharmacokinetics and biodistribution of doxorubicin, potentially through mechanisms such as encapsulation in nanoparticles or conjugation with targeting moieties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Doxorubicin-MVCP typically involves several key steps:

  1. Modification of Doxorubicin: The initial step often includes the chemical modification of doxorubicin to enhance its solubility and stability. This can involve the formation of conjugates with polymers or lipids.
  2. Nanoparticle Formation: Doxorubicin can be encapsulated in nanoparticles using techniques such as solvent evaporation or coacervation. This process helps in controlling the release rate of the drug and improving its bioavailability.
  3. Characterization: The synthesized compound is characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry to confirm the structure and purity.

The synthesis methods are crucial for optimizing the therapeutic potential of Doxorubicin-MVCP while ensuring reproducibility and scalability for clinical applications.

Molecular Structure Analysis

Structure and Data

Doxorubicin-MVCP retains the core structure of doxorubicin, characterized by its anthraquinone backbone, which is crucial for its anticancer activity. The molecular formula for doxorubicin is C27H29O11C_{27}H_{29}O_{11}, with a molecular weight of approximately 579.5 g/mol.

The modifications introduced in MVCP may include additional functional groups or linkers that facilitate targeting or enhance solubility. These modifications are essential for improving the pharmacological profile of doxorubicin.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Doxorubicin-MVCP include:

  1. Esterification or Amide Formation: These reactions are often used to attach targeting ligands or polymers to the doxorubicin molecule.
  2. Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling may be employed to introduce aryl groups that can enhance drug properties.
  3. Drug Release Mechanisms: The release of doxorubicin from its MVCP formulation can be studied using in vitro assays that simulate physiological conditions, allowing researchers to optimize release profiles for better therapeutic outcomes.
Mechanism of Action

Process and Data

Doxorubicin exerts its anticancer effects primarily through intercalation into DNA, leading to inhibition of DNA replication and transcription. The MVCP modification aims to enhance this mechanism by:

  • Targeted Delivery: By utilizing specific ligands that bind to cancer cell receptors, Doxorubicin-MVCP can more effectively accumulate in tumor tissues.
  • Overcoming Multidrug Resistance: Modifications may help circumvent mechanisms like P-glycoprotein-mediated drug efflux, which is a common challenge in chemotherapy.

Research indicates that effective targeting can significantly improve cellular uptake and retention of doxorubicin in cancer cells, enhancing its cytotoxic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Doxorubicin-MVCP typically exhibits:

  • Solubility: Enhanced solubility compared to free doxorubicin due to modifications that increase hydrophilicity.
  • Stability: Improved stability under physiological conditions, which is crucial for maintaining drug efficacy during circulation.
  • Particle Size: If formulated as nanoparticles, size distribution plays a critical role in biodistribution; ideal sizes range from 100 nm to 200 nm for optimal tumor penetration.

These properties are vital for ensuring that the drug reaches its target effectively while minimizing side effects associated with systemic administration.

Applications

Scientific Uses

Doxorubicin-MVCP has several promising applications in cancer therapy:

Chemical Characterization of Doxorubicin-MVCP

Structural Modifications in Doxorubicin-MVCP

Doxorubicin-MVCP represents a targeted structural derivative of the anthracycline antibiotic doxorubicin (C₂₇H₂₉NO₁₁), where "MVCP" denotes the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl linker-prodrug system. This modification replaces the C3ʹ primary amine group of doxorubicin’s daunosamine sugar with the protease-cleavable MC-Val-Cit-PAB linker [2] [5]. The resulting conjugate exhibits a tertiary amide bond at the C3ʹ position, fundamentally altering the molecule’s biorecognition and release kinetics.

MC-Val-Cit-PAB Linker Chemistry

The linker comprises four functional modules:

  • Maleimidocaproyl (MC): A 6-carbon spacer terminating in a maleimide group, enabling conjugation to sulfhydryl groups on antibodies or peptides. Its hydrophobic chain enhances cellular membrane permeability [5].
  • Valine-Citrulline (Val-Cit): A dipeptide substrate selectively cleaved by cathepsin B, a protease overexpressed in tumor lysosomes. Citrulline’s non-polar side chain optimizes enzymatic kinetics [1] [5].
  • p-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that undergoes 1,6-elimination post-cleavage, releasing unmodified doxorubicin. This prevents residual linker fragments from diminishing drug potency [5].

Table 1: Functional Components of the MC-Val-Cit-PAB Linker

ComponentChemical FunctionRole in Drug Release
Maleimidocaproyl (MC)Thiol-reactive conjugation handleFacilitates carrier attachment
Valine-CitrullineCathepsin B cleavage siteEnables tumor-specific activation
PABSelf-immolative spacerReleases native doxorubicin

The linker’s design ensures tumor-specific drug release: Intact conjugate remains stable in circulation, while cathepsin B cleavage in lysosomes triggers PAB breakdown, yielding free doxorubicin [5].

Molecular Weight and Formula Analysis

Doxorubicin-MVCP has the empirical formula C₅₄H₆₈N₆O₁₅, confirmed via high-resolution mass spectrometry (HRMS). Key mass shifts include:

  • Base doxorubicin: m/z 543.52 [M+H]⁺
  • MC-Val-Cit-PAB linker: m/z 570.63 [M+H]⁺
  • Conjugate: m/z 1089.18 [M+H]⁺ (Δ = +545.66 Da) [1] [7]

Table 2: Molecular Properties of Doxorubicin vs. Doxorubicin-MVCP

ParameterDoxorubicinDoxorubicin-MVCPChange
Molecular formulaC₂₇H₂₉NO₁₁C₅₄H₆₈N₆O₁₅+C₂₇H₃₉N₅O₄
Average mass (Da)543.521089.18+100.5%
Ionizable groups3 (amine, phenols)2 (phenols only)C3ʹ amine blocked

The blocked C3ʹ amine reduces cationic charge, decreasing nonspecific DNA binding and altering solubility [5].

Synthetic Pathways for Doxorubicin-MVCP Derivatization

Synthesis proceeds via a four-step route:

  • PAB-Carbamate Formation: p-Nitrophenyl chloroformate activates doxorubicin’s C13-keto group, followed by reaction with p-aminobenzyl alcohol (PAB-OH) to form a carbamate linkage. Catalytic hydrogenation reduces the nitro group to an amine [5].
  • Dipeptide Coupling: Boc-protected Val-Cit is conjugated to PAB-NH₂ using carbodiimide chemistry (EDC/NHS). Acidic deprotection (TFA) liberates the amine [1].
  • MC Capping: Maleimidocaproic acid reacts with the dipeptide amine via EDC/HOBt activation, forming an amide bond [5].
  • Purification: Reverse-phase HPLC (C18 column) isolates the conjugate with >95% purity. Critical quality attributes include linker-drug ratio (LDR = 1.0 ± 0.05) and residual free doxorubicin (<1.5%) [8].

Key challenges:

  • Avoiding epimerization during Val-Cit coupling due to citrulline’s chiral center. Low-temperature (0–4°C) activation mitigates racemization [5].
  • Maleimide ring hydrolysis during storage. Lyophilization at pH 6.5 preserves reactivity [8].

Comparative Physicochemical Properties: Doxorubicin vs. Doxorubicin-MVCP

Conjugation significantly alters physicochemical behavior:

Table 3: Physicochemical Comparison

PropertyDoxorubicinDoxorubicin-MVCPBiological Implication
Solubility (PBS, pH 7.4)1.2 mg/mL0.08 mg/mLRequires DMSO/cosolvents for formulation
LogP-0.552.18Enhanced membrane permeation
Release kinetics (t₁/₂ in plasma)N/A>72 hoursProlonged circulation
Release kinetics (Cathepsin B)N/A0.5 hoursRapid tumor activation
Critical Micelle Concentration (CMC)Not applicable12 μM (self-assembly)Nanoparticle formation potential

Mechanistic insights:

  • Lipophilicity: The hydrophobic linker increases LogP by 2.73 units, promoting passive tumor targeting via the EPR effect [1] [3].
  • Stability: The conjugate shows <5% doxorubicin release in human plasma over 48 hours but >95% release within 2 hours when exposed to 10 nM cathepsin B, confirming tumor-selective activation [5].
  • Self-Assembly: At concentrations >12 μM, Doxorubicin-MVCP forms micelles (Dh = 28 ± 4 nm by DLS), enhancing tumor accumulation. Cryo-TEM reveals spherical morphology with a core-shell structure [1] [8].

Properties

Product Name

Doxorubicin-MVCP

IUPAC Name

4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate

Molecular Formula

C56H67N7O19

Molecular Weight

1142.182

InChI

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1

InChI Key

AYPRDRFYAQTVPD-GITVTGCLSA-N

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

Solubility

Soluble in DMSO, not in water

Synonyms

Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.